molecular formula C20H18N2O5 B2820802 ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327177-32-1

ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2820802
CAS No.: 1327177-32-1
M. Wt: 366.373
InChI Key: ZAKZADVBQQEBLI-QOCHGBHMSA-N
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Description

Ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic organic compound featuring a benzoate ester backbone conjugated to a chromene-derived moiety. The chromene core is substituted with a carbamoyl group at position 3 and a methoxy group at position 8, while the benzoate ester is linked via an imine bond in the Z-configuration. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 4-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-26-20(24)12-7-9-14(10-8-12)22-19-15(18(21)23)11-13-5-4-6-16(25-2)17(13)27-19/h4-11H,3H2,1-2H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKZADVBQQEBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s methoxy group is electron-donating, contrasting with electron-withdrawing chloro groups in ’s compounds. This difference may alter electronic properties, solubility, and binding affinities.
  • Functional Groups : The carbamoyl group in the target compound offers hydrogen-bonding sites absent in I-6230 and I-6373, which could enhance interactions with biological targets.

Comparison with Benzoate Esters in Polymer Chemistry

Ethyl 4-(dimethylamino) benzoate, a co-initiator in resin cements, demonstrates higher reactivity and better physical properties (e.g., degree of conversion) compared to methacrylate-based analogues . While the target compound lacks a dimethylamino group, its carbamoyl and methoxy substituents may similarly enhance stability or reactivity in material applications. For example:

  • Reactivity : Carbamoyl’s hydrogen-bonding capacity could improve crosslinking efficiency in polymers.
  • Electronic Effects: Methoxy’s electron-donating nature may stabilize charge-transfer complexes, akin to dimethylamino groups in ’s resins.

Research Findings and Implications

  • Synthetic Versatility: The target compound’s chromene core and imine linkage suggest utility as an intermediate in synthesizing polycyclic systems (e.g., chromenopyrimidines, as in ) .
  • Biological Potential: Structural parallels to I-6230 and I-6232 imply possible receptor-binding activity, though experimental validation is needed.
  • Material Science Applications: Lessons from indicate that substituent choice (e.g., carbamoyl vs. dimethylamino) critically influences physical properties in polymer matrices.

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